3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde physicochemical properties
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a key organic intermediate, recognized primarily for its role in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial building block for Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Understanding the physicochemical properties of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and stability of the final API.
This guide provides a comprehensive technical overview of the core physicochemical characteristics of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. It is designed to be a practical resource, blending foundational data with the causality behind experimental choices and methodologies relevant to pharmaceutical development.
Core Physicochemical Data
A summary of the fundamental properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is presented below. These parameters form the basis for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 25934-52-5 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Data not consistently available; typically a solid. | |
| Purity | Commercially available in purities of 95% to >99%. | [2] |
| Storage | Recommended storage at room temperature or refrigerated (2-8°C). | [1] |
| Melting Point | Experimental data not available in cited sources. | |
| Boiling Point | Experimental data not available in cited sources. | |
| Solubility | Specific aqueous solubility data is not available. Expected to be sparingly soluble in water and soluble in common organic solvents like DMSO, DMF, and alcohols. |
Critical Parameters for Drug Development
Beyond the basic identifiers, several physicochemical properties are critical for predicting the behavior of a molecule in both synthetic and biological systems. These include lipophilicity (LogP), acidity (pKa), and chemical stability.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a cornerstone of drug design.[3][4] It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] For an intermediate like 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, LogP dictates its solubility in reaction solvents and extraction/purification efficiency. While an experimentally determined LogP for this specific molecule is not readily published, its value is crucial for downstream process development. According to Lipinski's Rule of 5, an orally available drug should ideally have a LogP value less than 5.[3][4]
Trustworthiness (Self-Validating Protocol): The "shake-flask" method remains the gold standard for LogP determination due to its directness, though it can be time-consuming.[4][5] The protocol's validity is ensured by using pre-saturated solvents, running replicates, and quantifying the analyte concentration in both phases accurately, typically via HPLC-UV.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in a suitable organic solvent (e.g., methanol). Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate overnight.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of pre-saturated n-octanol and pre-saturated water.
-
Equilibration: Seal the vessel and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Centrifuge the vessel to ensure a clean separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic layers.
-
Analysis: Determine the concentration of the analyte in each phase using a validated analytical method, such as reverse-phase HPLC with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Logical Workflow for LogP Determination
Caption: Shake-Flask method workflow for LogP determination.
Acidity (pKa)
Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH.[6] For 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, the phenolic hydroxyl group is the primary ionizable moiety. Its pKa is critical as ionization dramatically affects solubility, membrane permeability, and reactivity. In a synthetic context, knowing the pKa is essential for selecting the appropriate base and reaction conditions, for example, during etherification or other reactions involving the phenolic oxygen. In a biological context, the ionization state governs how the molecule interacts with physiological environments.[7]
Trustworthiness (Self-Validating Protocol): Spectrometric pKa determination is a robust method for compounds with a pH-dependent UV-Vis spectrum, which is characteristic of phenols.[6] The protocol's integrity relies on precise pH measurements and the acquisition of full spectra to identify the isosbestic point—a wavelength where the absorbance of the acidic and basic forms are identical, confirming a simple two-state equilibrium.
Experimental Protocol: UV-Vis Spectrometric pKa Determination
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[6] Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Measurement: For each buffer solution, add a constant aliquot of the stock solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., 200-500 nm).[6]
-
Data Analysis: Plot absorbance at a selected wavelength (where the difference between the ionized and non-ionized forms is maximal) against pH.
-
pKa Calculation: Fit the resulting data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[8]
-
Validation: Confirm the presence of a clean isosbestic point in the overlaid spectra to validate the two-species equilibrium assumption.
Logical Workflow for Spectrometric pKa Determination
Caption: UV-Vis spectrometric workflow for pKa determination.
Chemical Stability
Expertise & Experience: Stability testing is a non-negotiable aspect of pharmaceutical development, ensuring that a substance maintains its quality, purity, and safety over time.[9][10] For an intermediate, stability data informs storage conditions, re-test periods, and potential degradation pathways that could introduce impurities into the final API.[11][12] Stability studies are broadly categorized into long-term, accelerated, and forced degradation (stress) testing.
Trustworthiness (Self-Validating Protocol): A stability program is validated by its adherence to ICH (International Council for Harmonisation) guidelines. It requires a well-defined protocol specifying batches, storage conditions, testing intervals, and analytical methods. The use of a validated, stability-indicating analytical method (typically HPLC) is critical to separate and quantify the parent compound from any potential degradants.
Methodology: Pharmaceutical Stability Study Workflow
-
Protocol Design: Define the study's objectives. Select batches, container closure systems, storage conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH), and testing time points (e.g., 0, 3, 6, 9, 12 months).[13]
-
Method Validation: Develop and validate a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products.
-
Forced Degradation: Conduct stress testing under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify likely degradation pathways and products.[11] This helps prove the specificity of the analytical method.
-
Study Execution: Place samples in qualified stability chambers under the conditions defined in the protocol.
-
Time-Point Testing: At each scheduled time point, withdraw samples and analyze them for appearance, assay, purity, and degradation products.
-
Data Evaluation: Analyze the data for trends. The results from accelerated studies can be used to predict the shelf-life under long-term conditions.[12]
Logical Workflow for Stability Testing
Caption: General workflow for a pharmaceutical stability study.
Spectral Characterization
Structural elucidation and confirmation rely on spectroscopic techniques. While specific, verified spectra for this compound are not provided in the search results, the expected characteristics can be inferred from its structure.
-
¹H NMR: The spectrum would feature distinct signals for:
-
An aldehyde proton (CHO) as a singlet around 9.8 ppm.
-
Aromatic protons on the trisubstituted ring, likely appearing as complex multiplets between 6.9-7.5 ppm.[14][15]
-
A phenolic hydroxyl proton (OH) as a broad singlet, with its chemical shift dependent on concentration and solvent.
-
A doublet for the methylene protons (-O-CH₂-) of the cyclopropylmethoxy group around 4.0 ppm.
-
A multiplet for the methine proton (-CH-) of the cyclopropyl group.
-
Multiplets for the methylene protons (-CH₂-) within the cyclopropyl ring at high field (upfield), typically between 0.3-0.6 ppm.
-
-
¹³C NMR: Key signals would include:
-
A carbonyl carbon (C=O) from the aldehyde group around 190 ppm.
-
Aromatic carbons between 110-160 ppm, including the carbons attached to the oxygen substituents at the lower field end of this range.[14][16]
-
The methylene carbon of the ether linkage (-O-CH₂-) around 70 ppm.
-
High-field signals for the carbons of the cyclopropyl ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
A broad absorption band for the hydroxyl group (O-H stretch) around 3300-3400 cm⁻¹.[14]
-
A strong, sharp absorption for the aldehyde carbonyl group (C=O stretch) around 1670-1690 cm⁻¹.
-
Absorptions for aromatic C=C stretching in the 1500-1600 cm⁻¹ region.
-
A C-O stretching band for the ether linkage around 1200-1250 cm⁻¹.
-
Synthesis Outline
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is typically synthesized via a nucleophilic substitution reaction. A common route involves the selective etherification of a dihydroxybenzaldehyde precursor.[17]
General Synthesis Workflow
Caption: A typical synthesis pathway for the target compound.
Safety and Handling
-
Hazard Classification: Likely to be classified as a skin irritant, serious eye irritant, and potential respiratory irritant.[18][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[18][21] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][21]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][21]
References
- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023-07-13).
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
- Stability Testing of Pharmaceutical Products. (2012-03-17).
- Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry.
- Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society - ACS Publications.
- The Importance of Stability Testing in Pharmaceutical Development - QbD Group. (2023-06-19).
- Stability Testing - Charles River Laboratories.
- Stability testing overview for Pharmaceutical products - GMP SOP.
- Absolute pKa determinations for substituted phenols - SciSpace.
- 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 25934-52-5 - Sigma-Aldrich.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - NIH.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025-08-07).
- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules - PMC - NIH. (2023-02-23).
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-17).
- WO 2012/147098 A2 - Googleapis.com. (2012-11-01).
- Supporting Information.
- LogP—Making Sense of the Value - ACD/Labs.
- CAS No : 25934-52-5 | Product Name : 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Safety Data Sheet - Bio.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-09).
- 3-Cyclopropylmethoxy-4-methoxybenzaldehyde - Safety Data Sheet - ChemicalBook. (2022-08-11).
- 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde (CAS 25934-52-5) - ChemicalBook. (2025-07-24).
- 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde - CPHI Online.
- 25934-52-5|3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde|BLD Pharm.
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1) - ResearchGate.
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